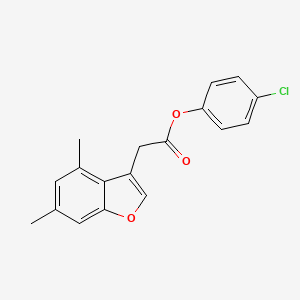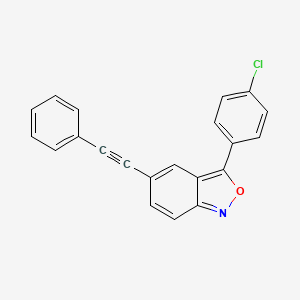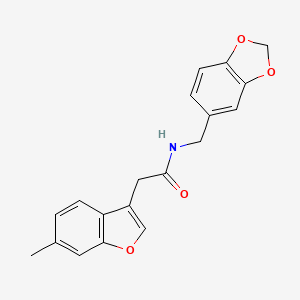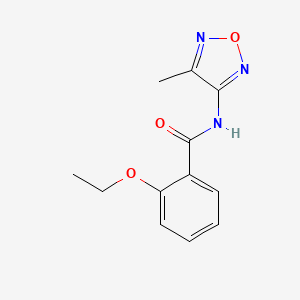
4-Chlorophenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate typically involves the esterification of 4-chlorophenol with 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)ketone or 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)carboxylic acid.
Reduction: Formation of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-(4-methyl-1-benzofuran-3-yl)acetate
- 4-Chlorophenyl 2-(6-methyl-1-benzofuran-3-yl)acetate
- 4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-2-yl)acetate
Uniqueness
4-Chlorophenyl 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate is unique due to the specific positioning of the chlorophenyl and dimethylbenzofuran groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15ClO3 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C18H15ClO3/c1-11-7-12(2)18-13(10-21-16(18)8-11)9-17(20)22-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
FXRHAWNYUNYPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11405041.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11405047.png)


![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11405080.png)
![4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11405086.png)
![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11405089.png)


![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11405102.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405107.png)
![methyl {3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11405117.png)
![6-ethyl-10-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11405134.png)

